molecular formula C9H10N4S2 B12638209 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine CAS No. 920503-85-1

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine

Cat. No.: B12638209
CAS No.: 920503-85-1
M. Wt: 238.3 g/mol
InChI Key: ZVQNADIVKSPGTN-UHFFFAOYSA-N
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Description

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a chemical compound that features a purine base attached to a 1,3-dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the purine base may interact with nucleic acids or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is unique due to its combination of a purine base and a dithiolane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a purine derivative notable for its unique structural features, including a dithiolan moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of nucleic acid interactions and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Purine Base : A fundamental component of nucleic acids, which may influence its biological interactions.
  • Dithiolan Group : This moiety may enhance solubility and reactivity, potentially affecting biological activity.

The combination of these features suggests that this compound could exhibit distinct pharmacological properties that warrant further investigation.

Antitumor Activity

Purine derivatives are often explored for their antitumor properties due to their role as antimetabolites. They can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation. Preliminary studies suggest that this compound may possess similar antitumor potential, although detailed experimental data is still required to substantiate these claims.

The biological activity of purine derivatives typically involves:

  • Inhibition of Nucleic Acid Synthesis : Compounds like this compound may interfere with DNA and RNA synthesis through competitive inhibition at the enzyme level.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related compounds have been studied extensively:

Compound NameBiological ActivityKey Findings
6-Methylthio-9H-purineAntiviralExhibits strong antiviral activity against several viruses.
8-AminopurineAntitumorKnown for its role in nucleic acid synthesis inhibition.

These analogs provide a framework for hypothesizing the potential effects of this compound.

Research Findings

Recent studies have focused on the reactivity and interaction profiles of various purine derivatives. The presence of the dithiolan group in this compound suggests enhanced solubility and bioavailability compared to other purines.

Pharmacological Implications

The unique structure may confer distinct pharmacological properties that could be leveraged in drug design. Further research is essential to explore:

  • In vitro and In vivo Studies : To evaluate the efficacy and safety profiles.

Properties

CAS No.

920503-85-1

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

6-(1,3-dithiolan-2-ylmethyl)-7H-purine

InChI

InChI=1S/C9H10N4S2/c1-2-15-7(14-1)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,1-3H2,(H,10,11,12,13)

InChI Key

ZVQNADIVKSPGTN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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